potassium;(E)-1,4-bis[(2-methylpropan-2-yl)oxy]-1,4-dioxobut-2-en-2-olate
Description
Potassium;(E)-1,4-bis[(2-methylpropan-2-yl)oxy]-1,4-dioxobut-2-en-2-olate is an organopotassium compound characterized by a conjugated enolate backbone substituted with bulky tert-butoxy (2-methylpropan-2-yl) groups. Its structure features a planar, unsaturated dioxobut-2-en-2-olate core stabilized by resonance, with potassium as the counterion. The tert-butoxy groups confer steric hindrance and lipophilicity, influencing solubility and reactivity.
Properties
IUPAC Name |
potassium;(E)-1,4-bis[(2-methylpropan-2-yl)oxy]-1,4-dioxobut-2-en-2-olate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O5.K/c1-11(2,3)16-9(14)7-8(13)10(15)17-12(4,5)6;/h7,13H,1-6H3;/q;+1/p-1/b8-7+; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZZMGBEZUJREC-USRGLUTNSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C=C(C(=O)OC(C)(C)C)[O-].[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)/C=C(\C(=O)OC(C)(C)C)/[O-].[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19KO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium;(E)-1,4-bis[(2-methylpropan-2-yl)oxy]-1,4-dioxobut-2-en-2-olate typically involves the reaction of potassium tert-butoxide with a suitable precursor. One common method is the reaction of potassium tert-butoxide with 1,4-dioxobut-2-ene-2,3-dione in an appropriate solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Potassium;(E)-1,4-bis[(2-methylpropan-2-yl)oxy]-1,4-dioxobut-2-en-2-olate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dioxobutene oxides, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of products.
Scientific Research Applications
Potassium;(E)-1,4-bis[(2-methylpropan-2-yl)oxy]-1,4-dioxobut-2-en-2-olate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound’s reactivity makes it useful in biochemical studies and enzyme inhibition assays.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of potassium;(E)-1,4-bis[(2-methylpropan-2-yl)oxy]-1,4-dioxobut-2-en-2-olate involves its interaction with molecular targets through its reactive functional groups. The tert-butyl groups and dioxobutene moiety can participate in various chemical reactions, leading to the formation of new compounds or the modification of existing ones. The pathways involved may include nucleophilic substitution, oxidation-reduction, and other organic reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfosuccinate Derivatives
Docusate Potassium (Potassium 1,4-Bis[(2-Ethylhexyl)Oxy]-1,4-Dioxobutane-2-Sulfonate)
- Structure: A sulfosuccinate salt with 2-ethylhexyl substituents and a sulfonate group (vs. the enolate in the target compound).
- Properties :
- Key Difference: The sulfonate group in docusate enhances polarity, whereas the enolate in the target compound may exhibit greater reactivity in conjugate addition or redox reactions.
Sodium 1,4-Bis[(2-Ethylhexyl)Oxy]-1,4-Dioxobutane-2-Sulfonic Acid
- Structure : Sodium salt analog of docusate with a sulfonic acid group.
- Properties :
Tert-Butoxy-Substituted Aromatics
1,4-Bis(Tert-Butoxy)Tetrafluorobenzene
- Structure : Aromatic benzene ring with tert-butoxy groups and fluorine substituents.
- Properties :
- Key Difference: The aromatic core provides rigidity and electronic effects absent in the non-aromatic enolate system of the target compound.
Phosphonothioate Salts
O-2,2-Dimethylpropyl Methylphosphonothioic Acid, Dicyclohexylammonium Salt
- Structure: Phosphonothioate ester with a tert-butyl-like substituent and ammonium counterion.
- Properties :
- Key Difference: The phosphorus-sulfur bond introduces distinct reactivity (e.g., nucleophilic substitution) compared to the enolate’s conjugated system.
Comparative Data Table
| Compound | Core Structure | Substituents | Cation | Key Applications |
|---|---|---|---|---|
| Target Potassium Enolate | Dioxobut-2-en-2-olate | tert-Butoxy | K⁺ | Potential catalyst or ligand in organometallics |
| Docusate Potassium | Sulfosuccinate | 2-Ethylhexyl | K⁺ | Surfactant, pharmaceuticals |
| 1,4-Bis(Tert-Butoxy)Tetrafluorobenzene | Benzene | tert-Butoxy, Fluorine | None | Fluorinated polymers |
| O-2,2-Dimethylpropyl Phosphonothioate Salt | Phosphonothioate | tert-Butyl-like, Cyclohexylammonium | NH⁺(C6H11)₂ | Agrochemicals, chemical warfare agents |
Research Findings and Mechanistic Insights
- Steric Effects: The tert-butoxy groups in the target compound likely reduce solubility in polar solvents (e.g., water) but enhance stability in nonpolar environments, similar to 1,4-bis(tert-butoxy)tetrafluorobenzene .
- Cation Influence : Potassium’s larger ionic radius compared to sodium may improve lattice stability in crystalline phases, as inferred from docusate derivatives .
- Reactivity: The enolate’s conjugated system could participate in Michael additions or electron-transfer reactions, contrasting with sulfosuccinates’ surfactant behavior .
Biological Activity
Potassium; (E)-1,4-bis[(2-methylpropan-2-yl)oxy]-1,4-dioxobut-2-en-2-olate is a compound with potential biological activity that has garnered interest in various fields, including medicinal chemistry and agricultural science. This article explores its biological properties, mechanisms of action, and implications for health and disease.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₁₂H₂₆O₂K
- Molecular Weight : 202.334 g/mol
- CAS Number : 82604-59-9
Mechanisms of Biological Activity
Research indicates that potassium; (E)-1,4-bis[(2-methylpropan-2-yl)oxy]-1,4-dioxobut-2-en-2-olate exhibits several biological activities:
- Antioxidant Activity : The compound has been shown to possess significant antioxidant properties, which may help in reducing oxidative stress in cells. This is particularly relevant in the context of chronic diseases where oxidative damage is a contributing factor.
- Cytotoxic Effects : Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, cytotoxicity tests on gastric cancer cells have indicated selective activity, suggesting potential applications in cancer therapy.
- Antimicrobial Properties : There is emerging evidence that this compound may also exert antimicrobial effects, making it a candidate for further investigation in the development of new antimicrobial agents.
Table 1: Summary of Biological Activities
Case Study: Cytotoxicity Against Cancer Cells
A study investigated the cytotoxic effects of potassium; (E)-1,4-bis[(2-methylpropan-2-yl)oxy]-1,4-dioxobut-2-en-2-olate on various cancer cell lines including Hs 746T (gastric) and HT-29 (colon). The results indicated that the compound selectively inhibited the growth of these cancer cells while having minimal effects on normal human colon cells (CCD 841 CoN). This selectivity suggests a potential therapeutic window for its use in oncology.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
